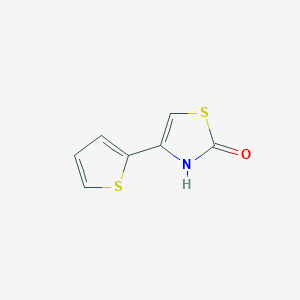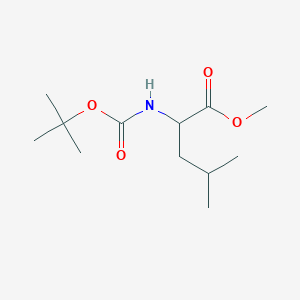
1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Vue d'ensemble
Description
“1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol” is a chemical compound with the molecular formula C13H19NO . It has an average mass of 205.296 Da and a monoisotopic mass of 205.146667 Da . It is also known by other names such as “(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol” and "(1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol" .
Synthesis Analysis
This compound can be used as a chiral catalyst to prepare corresponding enantioselective secondary aromatic alcohols by the addition of dialkylzincs to aromatic aldehydes . It can also be used as a reactant to synthesize optically active ®- (+)-1-phenyl-2- (1-pyrrolidinyl)-1-propanone by oxidation reaction .Molecular Structure Analysis
The molecular structure of “this compound” includes a phenyl group, a pyrrolidinyl group, and a propanol group . The compound has two defined stereocentres .Chemical Reactions Analysis
The metabolic pathways of this compound include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone .Physical And Chemical Properties Analysis
The compound has an optical activity of [α]20/D −15°, c = 2 in chloroform . Its melting point is between 43-47 °C (lit.) .Applications De Recherche Scientifique
Catalysis in Chemical Reactions : (R)-1-phenylethylamine-derived 1,4-amino alcohols, closely related to 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, have been used as chiral ligands for enantioselective reactions, such as the addition of diethylzinc to benzaldehyde, resulting in high enantioselectivity and catalytic activity (Asami et al., 2015).
Synthesis of α1 Receptor Antagonists : 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, structurally similar to this compound, have been synthesized and shown potent α1 receptor antagonistic activity (J. Hon, 2013).
Pharmacological Applications : Several studies have focused on the synthesis and pharmacological evaluation of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including this compound, for potential antiarrhythmic, antihypertensive, and alpha-adrenolytic agents (Malawska et al., 2002).
Inhibitory Properties in Biochemistry : 1-(pyrrolidin-2-yl)propan-2-one derivatives, similar in structure to this compound, have been explored for their inhibitory properties against Deoxyribonuclease I (DNase I), suggesting potential applications in molecular biology and pharmacology (Ilić et al., 2021).
Metabolic Pathways in Forensic Toxicology : The compound 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one (PV9), structurally related to this compound, was studied for its urinary excretion and metabolism in humans. This research is relevant for understanding the metabolism of similar compounds in forensic contexts (Shima et al., 2015).
Propriétés
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHJGJBJLFWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344517 | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173676-57-8, 56571-91-6 | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

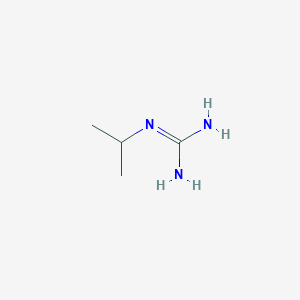


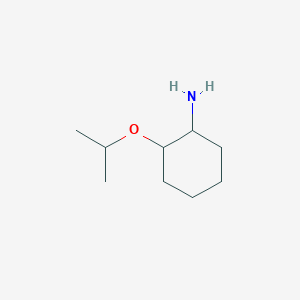
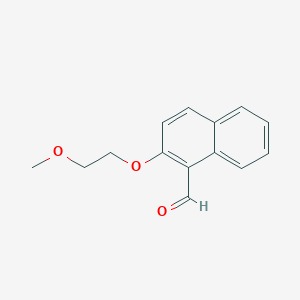



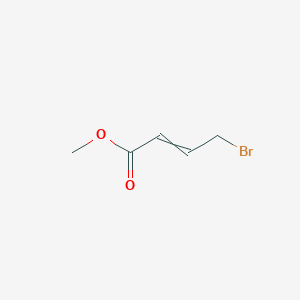


![2-Propenoic acid, 3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B7859842.png)
